N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
CAS No.: 34241-97-9
Cat. No.: VC20857237
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34241-97-9 |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | (5-acetyl-2-phenylmethoxyphenyl)urea |
| Standard InChI | InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20) |
| Standard InChI Key | SMXDYSWNANKNBL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N |
Introduction
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is an organic compound with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol . It features a urea functional group attached to an aromatic system, which includes an acetyl group and a phenylmethoxy substituent. This compound is of interest in various fields due to its structural similarity to known biologically active molecules.
Biological Activities
This compound has been explored for its potential therapeutic effects in neurological disorders such as depression, Parkinson’s disease, and schizophrenia due to its interaction with specific biological targets like enzymes and receptors . Additionally, it serves as an intermediate in synthesizing compounds related to β-adrenergic agonists .
Chemistry
It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology
Employed in studies involving enzyme inhibition and protein interactions.
Medicine
Investigated for neurological disorders.
Industry
Utilized in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include:
-
N-[5-Acetyl-2-(benzyloxy)phenyl]urea: Contains a benzyloxy instead of phenylmethoxy.
Compound Name Molecular Formula N-[5-Acetyl-2-(benzyloxy)phenyl]urea C₁₆H₁₆N₂O₃ -
N-[4-Hydroxyphenyl]urea: Lacks acetyl substitution; simpler structure.
Compound Name Molecular Formula N-(4-Hydroxyphenyl)urea C₁₂H₁₅N₂O₂ -
N-[4-(Dimethylamino)phenylyl]urea: Contains dimethylamino; different activity.
Not directly comparable but illustrates diverse ureas' activities.
The unique combination of functional groups imparts distinct properties compared to these similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume